molecular formula C17H16N4O3S2 B2491797 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1172492-31-7

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2491797
CAS No.: 1172492-31-7
M. Wt: 388.46
InChI Key: KPIRFHXEZONVHI-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a thiophene ring with dioxidation, a phenyl group, and a thiazole moiety, making it a multifaceted molecule with diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole ring This can be achieved through the reaction of hydrazine with a suitable β-diketone or β-ketoester under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable leaving group.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce the phenyl group.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs for various diseases, including cancer, inflammation, and infectious diseases.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazole-5-yl)acetamide: This compound is structurally similar but lacks the phenyl and thiazole groups.

  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazole-5-carboxamide: This compound has a similar structure but lacks the thiazole group.

Uniqueness: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the phenyl and thiazole groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-phenyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c22-16(19-17-18-7-8-25-17)14-10-15(12-4-2-1-3-5-12)21(20-14)13-6-9-26(23,24)11-13/h1-5,7-8,10,13H,6,9,11H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIRFHXEZONVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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